molecular formula C25H29ClN2O2 B3137655 N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 439111-06-5

N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B3137655
CAS No.: 439111-06-5
M. Wt: 425 g/mol
InChI Key: XCHHNSJUGPUFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, using a chlorophenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in studying biological pathways and mechanisms.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O2/c26-20-13-11-18(12-14-20)17-27-25(30)22-15-16-23(29)28(21-9-5-2-6-10-21)24(22)19-7-3-1-4-8-19/h1,3-4,7-8,11-14,21-22,24H,2,5-6,9-10,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHNSJUGPUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137911
Record name N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439111-06-5
Record name N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439111-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.